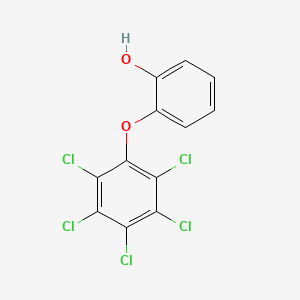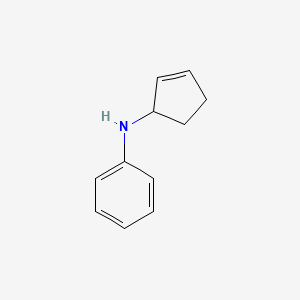
N-(Cyclopent-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopent-2-en-1-yl)aniline is an organic compound that features a cyclopentene ring attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-2-en-1-yl)aniline typically involves the reaction of cyclopent-2-en-1-ylamine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopent-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopentene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(Cyclopent-2-en-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Cyclopent-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopent-2-en-1-yl)phenylamine
- N-(Cyclopent-2-en-1-yl)benzylamine
- N-(Cyclopent-2-en-1-yl)toluidine
Uniqueness
N-(Cyclopent-2-en-1-yl)aniline stands out due to its specific cyclopentene ring structure, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
84487-57-0 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-cyclopent-2-en-1-ylaniline |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-4,6-8,11-12H,5,9H2 |
Clave InChI |
QAYRRVZQQSHXRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


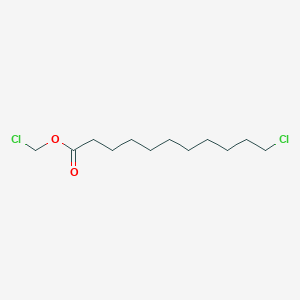
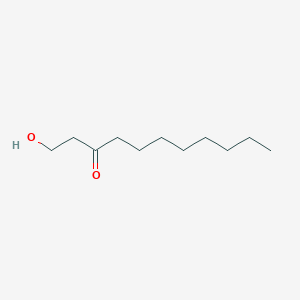
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

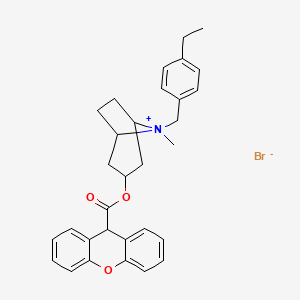
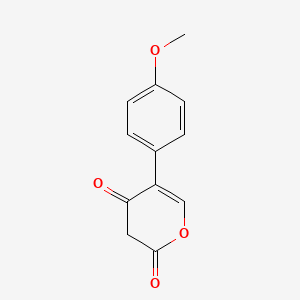
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
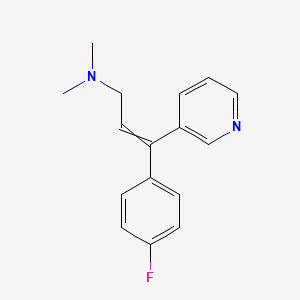
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

